Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound featuring a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol derivative and a carboxylic acid derivative, under acidic or basic conditions.
Introduction of the Phosphonate Group: The phosphonate group is introduced via a phosphorylation reaction, often using dimethyl phosphite in the presence of a base like sodium hydride.
Substitution Reactions: The 2-chlorophenyl and 4-nitrophenyl groups are introduced through nucleophilic substitution reactions, typically using corresponding halides and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under conditions such as catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the phosphonate group can mimic phosphate groups in biological systems, potentially inhibiting enzymes that utilize phosphate substrates.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (5-{[(2-bromophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
- Dimethyl (5-{[(2-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
Uniqueness
Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen substitutions, potentially offering unique advantages in specific applications.
Properties
Molecular Formula |
C18H17ClN3O6P |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-2-(4-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H17ClN3O6P/c1-26-29(25,27-2)18-17(20-11-13-5-3-4-6-15(13)19)28-16(21-18)12-7-9-14(10-8-12)22(23)24/h3-10,20H,11H2,1-2H3 |
InChI Key |
KXXYBTJSVQIQGW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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